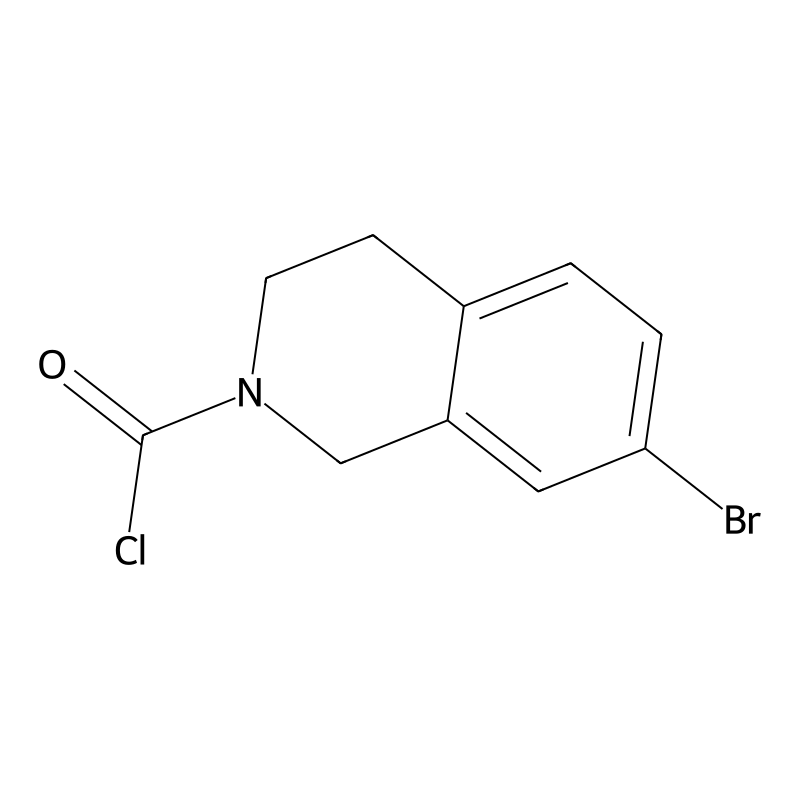

7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

Catalog No.

S3186141

CAS No.

2298159-00-7

M.F

C10H9BrClNO

M. Wt

274.54

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2298159-00-7

Product Name

7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

IUPAC Name

7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54

InChI

InChI=1S/C10H9BrClNO/c11-9-2-1-7-3-4-13(10(12)14)6-8(7)5-9/h1-2,5H,3-4,6H2

InChI Key

LYKNGAJJUYIAPT-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=O)Cl

solubility

not available

BDIC-Cl is a white to off-white powder with a molecular formula of C12H8BrClNO and a molecular weight of 302.56 g/mol. It belongs to the class of isoquinoline derivatives and is commonly used as a reagent in organic synthesis. BDIC-Cl has been reported to exhibit various biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities, among others.

The physical and chemical properties of BDIC-Cl have been extensively investigated and reported in the literature. BDIC-Cl is soluble in polar solvents such as DMF, DMSO, and NMP, but insoluble in nonpolar solvents such as hexane and toluene. The melting point of BDIC-Cl is reported to be in the range of 193-196°C, and it decomposes at higher temperatures.

BDIC-Cl can be synthesized by various methods, including the reaction of 3,4-dihydroisoquinolin-1(2H)-one with elemental bromine and phosphoryl chloride, as well as the reaction of 4-bromo-3-hydroxy-1-methylquinolin-2(1H)-one with thionyl chloride. The synthesized BDIC-Cl can be characterized by various spectroscopic techniques, such as IR, NMR, and mass spectrometry.

Various analytical methods have been developed for the detection and quantification of BDIC-Cl in different matrices, including HPLC, GC, and LC-MS/MS, among others. These methods can be used to determine the purity and identity of BDIC-Cl in different samples.

BDIC-Cl has been reported to exhibit various biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities, among others. It has been shown to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria and fungi. In addition, it has been reported to exhibit cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells, among others.

The toxicity and safety of BDIC-Cl have been evaluated in various scientific experiments. It has been reported to be moderately toxic to aquatic organisms, and care should be taken in its handling and disposal. In addition, it has been shown to induce genotoxic and mutagenic effects in bacterial and mammalian cells, indicating a potential risk for human health.

BDIC-Cl has been used as a building block for the synthesis of various biologically active molecules, including antimicrobial agents, anticancer drugs, and anticonvulsants, among others. It has also been used as a reagent for the selective functionalization of isoquinolines and related compounds.

The current state of research on BDIC-Cl is focused on the synthesis of new derivatives with enhanced biological activity and reduced toxicity, as well as the development of new analytical methods for its detection and quantification in different matrices.

BDIC-Cl has potential implications in various fields of research and industry, including medicinal chemistry, pharmacology, and agrochemicals. It can be used as a building block for the synthesis of various biologically active molecules, including antimicrobial agents, anticancer drugs, and anticonvulsants, among others. In addition, BDIC-Cl can be used as a reagent for the selective functionalization of isoquinolines and related compounds, which have potential applications in the synthesis of drugs, natural products, and materials.

The main limitation of the use of BDIC-Cl is its potential toxicity and environmental impact, which should be carefully evaluated in future research. In addition, more studies are needed to evaluate the biological activity of BDIC-Cl and its derivatives in various assays, as well as their potential applications in different fields of research and industry. Some possible future directions for the research on BDIC-Cl include:

1. Synthesis of new derivatives with enhanced biological activity and reduced toxicity.

2. Development of new analytical methods for its detection and quantification in different matrices.

3. Evaluation of its potential applications in agrochemicals and materials.

4. Studies of its mechanism of action and toxicity in different cell lines and animal models.

5. Investigations of its potential applications in drug discovery and development.

6. Exploration of its possible role in treating neurodegenerative diseases.

7. Development of new drug delivery systems using BDIC-Cl as a key moiety.

In conclusion, BDIC-Cl is an important chemical compound that has potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions have been reviewed in this paper. Further research is needed to evaluate the full potential of this promising chemical compound.

1. Synthesis of new derivatives with enhanced biological activity and reduced toxicity.

2. Development of new analytical methods for its detection and quantification in different matrices.

3. Evaluation of its potential applications in agrochemicals and materials.

4. Studies of its mechanism of action and toxicity in different cell lines and animal models.

5. Investigations of its potential applications in drug discovery and development.

6. Exploration of its possible role in treating neurodegenerative diseases.

7. Development of new drug delivery systems using BDIC-Cl as a key moiety.

In conclusion, BDIC-Cl is an important chemical compound that has potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions have been reviewed in this paper. Further research is needed to evaluate the full potential of this promising chemical compound.

XLogP3

3

Dates

Last modified: 08-18-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds